

Application Note: Solid-Phase Extraction of Disperse Blue 85 from Water Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 85*

Cat. No.: *B1198607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 85 is a synthetic azo dye characterized by its low water solubility and is primarily used in the dyeing of polyester fibers.^[1] Due to its potential environmental impact and persistence, monitoring its concentration in water sources is of significant importance. Solid-phase extraction (SPE) is a widely adopted and effective technique for the pre-concentration and purification of trace organic compounds like **Disperse Blue 85** from aqueous matrices.^[2] This application note provides a detailed protocol for the solid-phase extraction of **Disperse Blue 85** from water samples, followed by a brief overview of analytical techniques for its quantification. The provided methodology is based on established procedures for similar disperse dyes and offers a robust starting point for method development and validation.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of extracting **Disperse Blue 85** from water, a water sample is passed through a solid sorbent material packed in a cartridge. Due to its chemical properties, **Disperse Blue 85** is retained on the sorbent while other components of the water sample pass through. Subsequently, the retained dye is eluted from the sorbent using a small volume of an appropriate organic solvent. This process effectively concentrates the analyte and removes interfering substances, preparing the sample for downstream analysis.

Experimental Protocols

This section details the necessary reagents, materials, and step-by-step procedures for the solid-phase extraction of **Disperse Blue 85** from water samples.

Reagents and Materials

- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade)
- SPE Cartridges: Strata-X™ (500 mg, 6 mL) or equivalent polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
- Sample Collection Bottles: Glass, amber, pre-cleaned.
- Standard: **Disperse Blue 85** analytical standard.
- Apparatus: SPE vacuum manifold, vacuum pump, pH meter, analytical balance, volumetric flasks, pipettes.

Sample Preparation

- Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte.
- If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
- Adjust the pH of the water sample to approximately 3.5 using a 2% formic acid solution.^[3]

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.

- Cartridge Conditioning:
 - Place the SPE cartridges on a vacuum manifold.

- Condition the cartridges by passing 6 mL of methanol through the sorbent at a flow rate of approximately 1-2 mL/min. Do not allow the sorbent to dry.
- Equilibrate the cartridges by passing 6 mL of HPLC-grade water (adjusted to pH 3.5) through the sorbent at a flow rate of 1-2 mL/min. Do not allow the sorbent to dry before sample loading.
- Sample Loading:
 - Load the pre-treated water sample (up to 1 L, depending on the expected concentration) onto the conditioned SPE cartridge at a flow rate of approximately 1-5 mL/min. The optimal flow rate should be determined during method development to ensure efficient retention.
- Washing:
 - After loading the entire sample, wash the cartridge to remove any co-adsorbed interfering substances.
 - Pass 10 mL of HPLC-grade water through the cartridge.
 - Follow with a wash of 5 mL of a 20:80 (v/v) methanol/water mixture.[\[3\]](#)
 - Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
- Elution:
 - Place a collection tube inside the vacuum manifold to collect the eluate.
 - Elute the retained **Disperse Blue 85** from the cartridge using a suitable organic solvent. A recommended elution solvent mixture is 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.[\[3\]](#)
 - Apply a gentle vacuum to ensure a slow elution rate (approximately 1 mL/min) to maximize the interaction between the solvent and the sorbent.
- Eluate Processing:

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol/water 9:1 v/v).[4]
- The sample is now ready for analysis.

Data Presentation

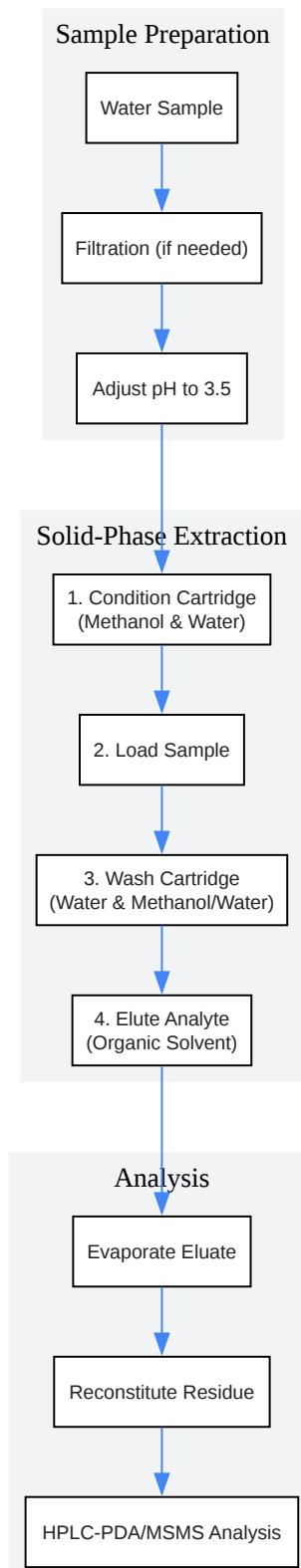
The following tables summarize typical performance data for the solid-phase extraction of disperse dyes from water samples using polymeric SPE sorbents, followed by LC-MS/MS analysis. While this data is not specific to **Disperse Blue 85**, it provides a reasonable expectation of method performance.

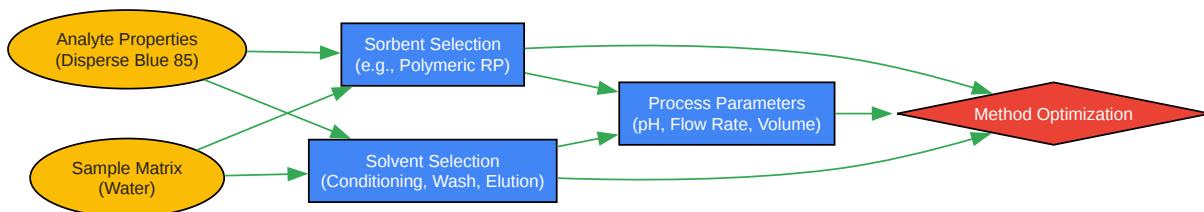
Table 1: Typical Recovery and Precision for Disperse Dyes in Spiked Water Samples[3][5]

Analyte Class	Spiking Concentration (ng/L)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Disperse Dyes	8.0	> 70	< 20
Disperse Dyes	25.0	> 70	< 20
Disperse Dyes	50.0	> 70	< 20

Table 2: Typical Method Detection and Quantification Limits for Disperse Dyes[3][5]

Parameter	Typical Value (ng/L)
Limit of Detection (LOD)	~ 2.0
Limit of Quantification (LOQ)	~ 8.0


Analytical Determination


Following solid-phase extraction, the concentrated **Disperse Blue 85** extract is typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

- HPLC-PDA: A Photodiode Array (PDA) detector can be used for the detection and quantification of **Disperse Blue 85** based on its UV-Vis absorbance spectrum.
- HPLC-MS/MS: For higher sensitivity and selectivity, tandem Mass Spectrometry (MS/MS) is the preferred detection method.^[5] This technique provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.

Visualizations

Diagram 1: Experimental Workflow for SPE of **Disperse Blue 85**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction of Disperse Blue 85 from Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198607#solid-phase-extraction-of-disperse-blue-85-from-water-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com